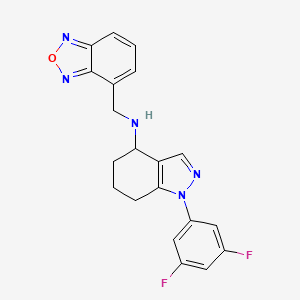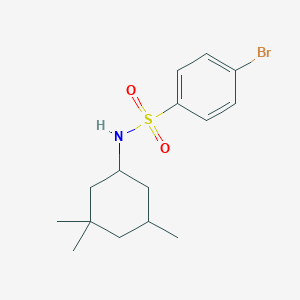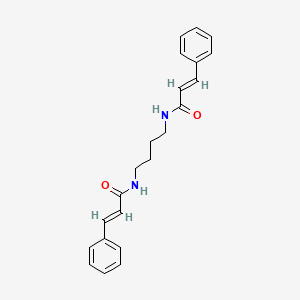methylene]malononitrile](/img/structure/B6073923.png)
[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile, also known as ABT-737, is a small-molecule inhibitor that has been extensively studied for its potential use in cancer therapy. ABT-737 is a member of the BH3 mimetic class of drugs, which target the anti-apoptotic proteins in cancer cells, leading to cell death.
Wirkmechanismus
[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile is a BH3 mimetic drug that binds to the hydrophobic groove of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many cancer cells. By binding to these proteins, [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile displaces the pro-apoptotic proteins Bax and Bak, which are normally sequestered by the anti-apoptotic proteins. Once released, Bax and Bak form pores in the mitochondrial membrane, leading to the release of cytochrome c and other apoptotic factors, ultimately resulting in cell death.
Biochemical and physiological effects:
[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile has been shown to induce apoptosis in a variety of cancer cell lines, both in vitro and in vivo. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition, [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile has been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin, by increasing their apoptotic response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile is its specificity for the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many cancer cells. This specificity makes it an attractive candidate for cancer therapy, as it has minimal toxicity in normal cells. However, one of the limitations of [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile research. One area of interest is the development of more soluble analogs of [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile, which would make it easier to administer in vivo. Another area of interest is the combination of [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile with other chemotherapeutic agents, such as cisplatin and doxorubicin, to increase their apoptotic response. Finally, there is interest in the development of [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile as a potential therapy for other diseases, such as autoimmune disorders and neurodegenerative diseases, which are characterized by abnormal apoptosis.
Synthesemethoden
The synthesis of [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile involves a series of chemical reactions that start with the condensation of 4-bromobenzaldehyde with malononitrile, followed by the addition of ethylamine and 2-aminothiazole. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile has been extensively studied for its potential use in cancer therapy. It has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile works by binding to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, leading to the activation of the pro-apoptotic proteins Bax and Bak, which ultimately result in cell death.
Eigenschaften
IUPAC Name |
2-[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]-(4-bromophenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5S/c1-2-20-15-21-14(19)13(22-15)12(10(7-17)8-18)9-3-5-11(16)6-4-9/h3-6H,2,19H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWXCKLCCVMHSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C(S1)C(=C(C#N)C#N)C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-({[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)-2-isopropoxyphenyl]methanol](/img/structure/B6073840.png)


![(3-chlorophenyl){1-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B6073866.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6073869.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(methylthio)ethyl]propanamide](/img/structure/B6073874.png)
![4-[2-(benzylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B6073878.png)
![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6073885.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6073897.png)
![7-(cyclohexylmethyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6073898.png)
![{4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B6073904.png)

![N-(3-fluorophenyl)-1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B6073917.png)
